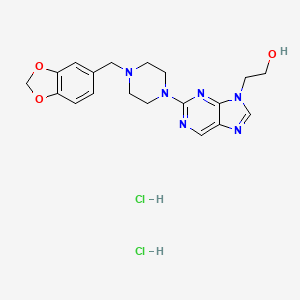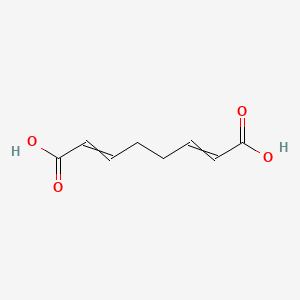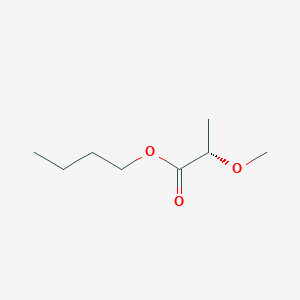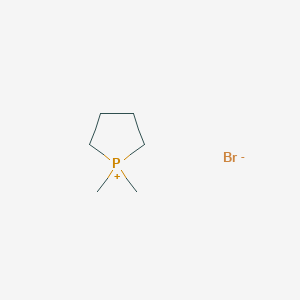
9H-Purine-9-ethanol, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Purine-9-ethanol, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride: is a chemical compound with a complex structure that includes a purine base, an ethanol group, and a piperonyl-piperazinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine-9-ethanol, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with other nitrogen-containing compounds.
Attachment of the Ethanol Group: The ethanol group is introduced via an alkylation reaction, where the purine base reacts with an ethanol derivative under basic conditions.
Introduction of the Piperonyl-Piperazinyl Moiety: This step involves the reaction of the intermediate compound with piperonyl-piperazine under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the ethanol group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions may target the purine base or the piperonyl-piperazinyl moiety. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethanol group. Halogenating agents like thionyl chloride are often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential interactions with nucleic acids and proteins. It may serve as a probe to investigate the structure and function of biological macromolecules.
Medicine
In medicine, 9H-Purine-9-ethanol, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of 9H-Purine-9-ethanol, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound may bind to nucleic acids, altering their structure and function. It can also interact with proteins, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
9H-Purine-9-ethanol: Lacks the piperonyl-piperazinyl moiety, resulting in different chemical properties and applications.
2-(4-piperonyl-1-piperazinyl)-9H-Purine: Lacks the ethanol group, affecting its reactivity and biological activity.
9H-Purine-9-ethanol, 2-(4-methyl-1-piperazinyl)-, dihydrochloride: Similar structure but with a methyl group instead of a piperonyl group, leading to different interactions and applications.
Uniqueness
The uniqueness of 9H-Purine-9-ethanol, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride lies in its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and interact with various biological targets makes it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
24951-05-1 |
|---|---|
分子式 |
C19H24Cl2N6O3 |
分子量 |
455.3 g/mol |
IUPAC名 |
2-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]purin-9-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C19H22N6O3.2ClH/c26-8-7-25-12-21-15-10-20-19(22-18(15)25)24-5-3-23(4-6-24)11-14-1-2-16-17(9-14)28-13-27-16;;/h1-2,9-10,12,26H,3-8,11,13H2;2*1H |
InChIキー |
CRKXRSNVEUKUQR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=C5C(=N4)N(C=N5)CCO.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid](/img/structure/B14694694.png)




![3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine](/img/structure/B14694726.png)


![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiane]](/img/structure/B14694750.png)





